Naphth(2,3-a)aceanthrylene

Vue d'ensemble

Description

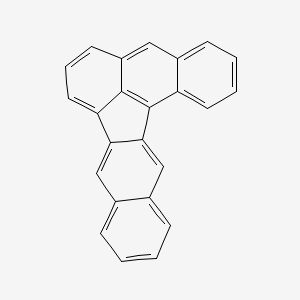

Naphth(2,3-a)aceanthrylene is a polycyclic aromatic hydrocarbon with the molecular formula C24H14. It is a complex organic compound characterized by its multiple aromatic rings, which contribute to its stability and unique chemical properties

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Naphth(2,3-a)aceanthrylene can be synthesized through various organic reactions. One common method involves the cycloaddition of acepleiadylene-5,8-dione and dibromoquinodimethane, which is generated from 1,2-bis(dibromomethyl)benzene and sodium iodide . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired polycyclic structure.

Industrial Production Methods:

Analyse Des Réactions Chimiques

Types of Reactions: Naphth(2,3-a)aceanthrylene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the compound’s aromatic nature and the presence of multiple reactive sites.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound, leading to the formation of quinones and other oxygenated derivatives.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can reduce the compound, resulting in the formation of partially hydrogenated derivatives.

Substitution: Electrophilic substitution reactions can occur with reagents such as halogens or nitro compounds, leading to the formation of halogenated or nitrated derivatives.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce partially hydrogenated compounds. Substitution reactions can result in halogenated or nitrated derivatives .

Applications De Recherche Scientifique

Chemistry

Model Compound for PAH Studies

Naphth(2,3-a)aceanthrylene serves as a model compound for studying the properties and reactions of polycyclic aromatic hydrocarbons. Its complex aromatic structure allows researchers to explore fundamental chemical behaviors such as:

- Reactivity : The compound undergoes various reactions including oxidation, reduction, and substitution, making it a valuable subject for understanding PAH chemistry.

- Spectroscopic Studies : It is used in predicting ultraviolet-visible absorption spectra of PAHs, contributing to the understanding of their electronic properties .

Materials Science

Organic Semiconductors and Conductive Polymers

The unique structure of this compound positions it as a candidate for developing advanced materials:

- Organic Electronics : The compound's ability to form stable π-stacking interactions enhances its suitability for organic semiconductor applications. Research indicates that derivatives can be engineered for better charge transport properties.

- Nanomaterials : Its use in nanotechnology is being explored, particularly in creating conductive polymers that exhibit desirable electronic properties.

Biological Research

Anticancer Activity

Recent studies have highlighted the potential biological activities of this compound and its derivatives:

- Cytotoxic Properties : Research has shown that certain naphthalene-substituted compounds exhibit significant cytotoxic activity against cancer cell lines. For instance, a derivative demonstrated remarkable in vitro cytotoxicity by inducing apoptosis in MDA-MB-231 breast cancer cells .

- Mechanism of Action : The mechanism involves intercalation into DNA and disruption of cellular processes. This property is attributed to the compound's aromatic rings which facilitate interaction with molecular targets .

Data Tables

| Application Area | Specific Use Case |

|---|---|

| Chemistry | Model compound for PAH studies |

| Materials Science | Development of organic semiconductors |

| Biological Research | Anticancer activity and cytotoxicity studies |

Case Studies

Case Study 1: Anticancer Activity Evaluation

A study evaluated a series of naphthalene-substituted triazole spirodienones for anticancer activity. Among them, compound 6a showed significant cytotoxic effects on breast cancer cells and demonstrated no apparent toxicity at therapeutic doses in vivo . This highlights the potential of naphthalene derivatives in cancer therapeutics.

Case Study 2: Organic Semiconductor Development

Research focused on the synthesis of novel polymers incorporating this compound aimed at enhancing charge mobility in organic electronic devices. The findings suggested improved performance metrics compared to traditional materials, indicating a promising direction for future research in organic electronics.

Mécanisme D'action

The mechanism of action of Naphth(2,3-a)aceanthrylene involves its interaction with various molecular targets and pathways. The compound’s aromatic rings allow it to intercalate into DNA, potentially disrupting cellular processes and leading to biological effects. Additionally, its ability to undergo redox reactions may contribute to its activity in biological systems .

Comparaison Avec Des Composés Similaires

- Naphthalene

- Anthracene

- Phenanthrene

- Fluoranthene

These compounds differ in their ring structures and the positions of their aromatic systems, which influence their reactivity and applications.

Activité Biologique

Naphth(2,3-a)aceanthrylene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C24H14. Its complex structure, characterized by multiple aromatic rings, contributes to its stability and unique chemical properties. This compound is of significant interest in biological research due to its potential interactions with biological systems, including its mechanisms of action that may lead to various biological activities.

The biological activity of this compound is primarily attributed to its ability to intercalate into DNA. This interaction can disrupt normal cellular processes, potentially leading to mutagenic effects. The compound's aromatic nature allows it to participate in redox reactions, which may further influence its biological effects.

Anticancer Properties

Research indicates that this compound and similar PAHs exhibit anticancer properties . Studies have shown that certain PAHs can induce DNA damage and influence cell cycle regulation. For instance, compounds within this class have been associated with the activation of oncogenes and the inactivation of tumor suppressor genes .

Antimicrobial Activity

Emerging studies suggest that this compound may also possess antimicrobial activity . The compound's ability to disrupt cellular membranes and interfere with metabolic processes in bacteria has been noted in preliminary research. Further investigations are required to fully characterize this activity and its potential applications in developing antimicrobial agents.

Study 1: DNA Interaction and Mutagenicity

A study investigated the interaction of this compound with DNA using a bacterial mutagenesis assay. Results indicated that the compound could induce mutations at specific loci, suggesting a direct relationship between its structure and mutagenic potential. The study highlighted the importance of structural features in determining biological activity among PAHs .

Study 2: Anticancer Efficacy

In vitro studies demonstrated that this compound exhibited cytotoxic effects on various cancer cell lines. The compound's mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase. These findings support the hypothesis that this compound may serve as a lead compound for developing new anticancer therapies .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Anticancer | DNA intercalation, apoptosis induction | |

| Antimicrobial | Membrane disruption | |

| Mutagenicity | Induction of mutations |

Table 2: Case Study Findings

Propriétés

IUPAC Name |

hexacyclo[11.10.1.02,7.09,24.014,23.016,21]tetracosa-1(24),2,4,6,8,10,12,14,16,18,20,22-dodecaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H14/c1-2-7-16-14-22-21(13-15(16)6-1)20-11-5-9-18-12-17-8-3-4-10-19(17)24(22)23(18)20/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTOPJEQPIXGHRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C3C(=CC2=C1)C4=CC=CC5=CC6=CC=CC=C6C3=C54 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10232936 | |

| Record name | Naphth(2,3-a)aceanthrylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10232936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84030-79-5 | |

| Record name | Dibenzo[a,k]fluoranthene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84030-79-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naphth(2,3-a)aceanthrylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084030795 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphth(2,3-a)aceanthrylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10232936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.